molecular formula C19H17NO4 B1234616 11-Hydroxynoracronycine CAS No. 27067-70-5

11-Hydroxynoracronycine

Cat. No. B1234616
CAS RN: 27067-70-5
M. Wt: 323.3 g/mol
InChI Key: JZQDCDLYNFZBIG-UHFFFAOYSA-N
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Description

11-Hydroxynoracronycine is a member of acridines. It is an acridone alkaloid that has been found to be very effective against the Epstein-Barr virus .


Synthesis Analysis

The synthesis of 11-Hydroxynoracronycine has been achieved through a modular and flexible three-step synthetic strategy. This strategy involves the use of commercially available anthranilic acid and phenol derivatives via a condensation reaction, followed by regioselective annulation . The method has been used for the synthesis of atalaphyllidine and 5-hydroxynoracronycine in excellent yields .


Molecular Structure Analysis

The structure of 11-Hydroxynoracronycine has been determined by comprehensive analyses of 1D and 2D NMR, mass spectral (EI and ESI) data, and chemical reactions .


Chemical Reactions Analysis

The reported synthesis of various acridone derivatives, including 11-Hydroxynoracronycine, is mainly based on Friedel Crafts reactions of electron-rich arenes under strongly acidic conditions . The Claisen rearrangement-based approach has been reported using 3-chloro-3-methylbut-1-yne to synthesize tetracyclic acridone derivatives from tricyclic dihydroxy acridones .

Scientific Research Applications

Chemical Constituents and Bioactivities

A study explored the chemical constituents of Rauvolfia verticillata, identifying a new acridone alkaloid, 9-hydroxynoracronycine, and assessing its cytotoxic activities against human breast cancer and leukemia cell lines. The compound showed a significant decrease in MCF-7 cell proliferation and moderate relaxation of small intestine smooth muscles (Hong, Gao, Wu, & Zhao, 2012).

Cytotoxic Properties

A study on Citrus maxima identified several acridone alkaloids, including 5-hydroxynoracronycine. These compounds displayed cytotoxicity on tumor cell lines, highlighting their potential in cancer research (Teng, Huang, Shen, Huang, Chung, & Chen, 2005).

Antiparasitic Activity

Research on Citropsis articulata for its antimalarial properties led to the isolation of 5-hydroxynoracronycine. This compound, along with others, demonstrated significant growth inhibition of Plasmodium falciparum, the parasite responsible for malaria (Lacroix, Prado, Kamoga, Kasenene, & Bodo, 2011).

Exploration of New Alkaloids

In another study, novel acridone alkaloids were isolated from Glycosmis macrantha, including 7-hydroxynoracronycine. These new compounds expand the potential for further pharmacological studies (Yahayu, Rahmani, Hashim, Amin, Ee, Sukari, & Akim, 2011).

Mechanism of Action

While the specific mechanism of action for 11-Hydroxynoracronycine is not explicitly mentioned in the search results, it is known that alkaloids, the class of compounds to which 11-Hydroxynoracronycine belongs, have a wide range of biological activities. They can act as effective antioxidant, antimutagenic, anticarcinogenic, and antimicrobial agents .

properties

CAS RN

27067-70-5

Product Name

11-Hydroxynoracronycine

Molecular Formula

C19H17NO4

Molecular Weight

323.3 g/mol

IUPAC Name

6,11-dihydroxy-3,3,12-trimethylpyrano[2,3-c]acridin-7-one

InChI

InChI=1S/C19H17NO4/c1-19(2)8-7-10-14(24-19)9-13(22)15-17(10)20(3)16-11(18(15)23)5-4-6-12(16)21/h4-9,21-22H,1-3H3

InChI Key

JZQDCDLYNFZBIG-UHFFFAOYSA-N

SMILES

CC1(C=CC2=C(O1)C=C(C3=C2N(C4=C(C3=O)C=CC=C4O)C)O)C

Canonical SMILES

CC1(C=CC2=C(O1)C=C(C3=C2N(C4=C(C3=O)C=CC=C4O)C)O)C

Other CAS RN

27067-70-5

synonyms

11-hydroxynoracronycine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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